molecular formula C17H11N3O2 B14945899 3-(1H-benzimidazol-1-yl)-1-phenyl-1H-pyrrole-2,5-dione

3-(1H-benzimidazol-1-yl)-1-phenyl-1H-pyrrole-2,5-dione

Cat. No.: B14945899
M. Wt: 289.29 g/mol
InChI Key: ZQQFMAXUGICIFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-1,3-BENZIMIDAZOL-1-YL)-1-PHENYL-1H-PYRROLE-2,5-DIONE is a heterocyclic compound that combines the structural features of benzimidazole and pyrrole Benzimidazole is a fused ring system consisting of benzene and imidazole, while pyrrole is a five-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,3-BENZIMIDAZOL-1-YL)-1-PHENYL-1H-PYRROLE-2,5-DIONE typically involves the condensation of benzimidazole derivatives with pyrrole derivatives under specific reaction conditions. One common method involves the use of a suitable aldehyde and an amine to form the benzimidazole ring, followed by cyclization with a pyrrole derivative . The reaction conditions often include the use of catalysts, such as acids or bases, and solvents like ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,3-BENZIMIDAZOL-1-YL)-1-PHENYL-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups .

Scientific Research Applications

3-(1H-1,3-BENZIMIDAZOL-1-YL)-1-PHENYL-1H-PYRROLE-2,5-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-(1H-1,3-BENZIMIDAZOL-1-YL)-1-PHENYL-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological targets, leading to its diverse pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-1,3-BENZIMIDAZOL-1-YL)BENZENECARBALDEHYDE: Another benzimidazole derivative with different functional groups.

    2-(1H-BENZIMIDAZOL-1-YL)-1-(4-METHYLPHENYL)ETHANONE: A compound with a similar benzimidazole core but different substituents.

    1-(1H-BENZIMIDAZOL-1-YL)-2-BENZYL-3-ME-PYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE: A more complex structure with additional rings and functional groups.

Uniqueness

3-(1H-1,3-BENZIMIDAZOL-1-YL)-1-PHENYL-1H-PYRROLE-2,5-DIONE is unique due to its combination of benzimidazole and pyrrole rings, which imparts distinct chemical and biological properties. Its structural features enable it to participate in a wide range of reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C17H11N3O2

Molecular Weight

289.29 g/mol

IUPAC Name

3-(benzimidazol-1-yl)-1-phenylpyrrole-2,5-dione

InChI

InChI=1S/C17H11N3O2/c21-16-10-15(17(22)20(16)12-6-2-1-3-7-12)19-11-18-13-8-4-5-9-14(13)19/h1-11H

InChI Key

ZQQFMAXUGICIFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(C2=O)N3C=NC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.